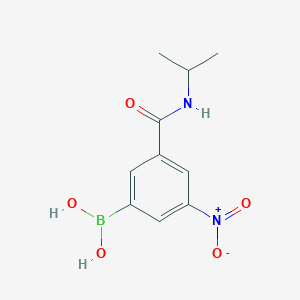

(3-(Isopropylcarbamoyl)-5-nitrophenyl)boronic acid

Description

(3-(Isopropylcarbamoyl)-5-nitrophenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a nitro group (-NO₂) at the 5-position and an isopropylcarbamoyl moiety (-CONHiPr) at the 3-position. Its molecular formula is C₁₀H₁₂BN₂O₅, with a molecular weight of 266.06 g/mol . While specific data on its pKa are unavailable, structural analogs suggest a pKa range of 6.8–7.5, influenced by the electron-withdrawing nitro group and the carbamoyl substituent .

Boronic acids are renowned for their ability to form reversible covalent bonds with diols and Lewis bases, enabling applications in sensors, proteasome inhibitors, and diagnostic agents . Despite its discontinued commercial availability , this compound remains relevant for structure-activity relationship (SAR) studies.

Propriétés

IUPAC Name |

[3-nitro-5-(propan-2-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BN2O5/c1-6(2)12-10(14)7-3-8(11(15)16)5-9(4-7)13(17)18/h3-6,15-16H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKABFXJAFKIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657438 | |

| Record name | {3-Nitro-5-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-83-1 | |

| Record name | B-[3-[[(1-Methylethyl)amino]carbonyl]-5-nitrophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Nitro-5-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Isopropylcarbamoyl)-5-nitrophenyl)boronic acid typically involves the following steps:

Nitration: The nitration of a suitable phenyl precursor to introduce the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and carbamoylation steps, and high-throughput palladium-catalyzed borylation processes to ensure efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions

(3-(Isopropylcarbamoyl)-5-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Reduction: The nitro group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically uses palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Oxidation: Common oxidizing agents include hydrogen peroxide or sodium perborate.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Major Products Formed

Suzuki-Miyaura Coupling: Produces biaryl compounds.

Oxidation: Yields phenolic derivatives.

Reduction: Forms amine derivatives

Applications De Recherche Scientifique

(3-(Isopropylcarbamoyl)-5-nitrophenyl)boronic acid has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of (3-(Isopropylcarbamoyl)-5-nitrophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition . The boronic acid group interacts with target molecules through the formation of boronate esters, which can modulate the activity of enzymes or other biological targets .

Comparaison Avec Des Composés Similaires

Substituent Effects on Acidity (pKa) and Reactivity

The pKa of boronic acids is critical for their reactivity under physiological conditions (pH ~7.4). Key comparisons include:

| Compound Name | Substituents | pKa | Molecular Weight | Key Applications |

|---|---|---|---|---|

| (3-(Isopropylcarbamoyl)-5-nitrophenyl)boronic acid | 5-NO₂, 3-CONHiPr | ~7* | 266.06 | Protease inhibition, sensors |

| (3-(Cyclopropylcarbamoyl)-5-fluorophenyl)boronic acid | 5-F, 3-CONHcyclopropyl | 6.83 | 223.01 | Not specified |

| (3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid | 5-NO₂, 3-CONHBu | N/A | 266.06 | Efflux pump inhibitors (EPIs) |

| 4-Methoxyphenylboronic acid | 4-OCH₃ | ~8.7 | 151.97 | Diagnostic agents |

*Estimated based on structural analogs .

- Nitro Group Impact : The nitro group at the 5-position lowers pKa (~7) compared to methoxy-substituted boronic acids (pKa ~8.7), enhancing acidity and favoring boronate formation at physiological pH . This makes the compound more suitable for glucose sensing or protease inhibition than analogs with electron-donating groups .

- Carbamoyl Substitutents: The isopropylcarbamoyl group provides moderate steric bulk compared to cyclopropyl or butyl analogs.

Research Findings and Key Insights

Physiological Suitability : The target compound’s estimated pKa (~7) aligns better with physiological pH than 3-AcPBA or 4-MCPBA (pKa >9), making it more effective in biological systems .

Steric vs. Electronic Effects : Computational studies suggest through-space electronic effects (e.g., nitro group) dominate over through-bond effects in stabilizing boronic acids .

Selectivity in Proteasome Inhibition : Boronic acids with bulky substituents (e.g., isopropylcarbamoyl) may exhibit selectivity for specific proteasome isoforms, reducing off-target effects .

Activité Biologique

(3-(Isopropylcarbamoyl)-5-nitrophenyl)boronic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H13BN2O5

- CAS Number : 44119838

The biological activity of boronic acids, including this compound, is primarily attributed to their ability to interact with enzymes and proteins. They can form reversible covalent bonds with serine, cysteine, and other nucleophilic residues in proteins, which can inhibit enzyme activity and modulate various biological pathways. This characteristic makes them valuable in drug development, particularly for targeting proteases and other enzyme classes involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:

- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 6.50 mg/mL against Escherichia coli (ATCC 25922), indicating its potential as an antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving cancer cell lines:

- Cytotoxicity : The compound exhibited a cytotoxic effect with an IC50 value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line . This suggests that it may inhibit the growth of cancer cells effectively while showing low toxicity to healthy cells.

Enzyme Inhibition

The effectiveness of this compound extends to enzyme inhibition:

- Enzyme Activity : It has been reported to have moderate acetylcholinesterase activity (IC50: 115.63 ± 1.16 µg/mL) and high butyrylcholinesterase activity (IC50: 3.12 ± 0.04 µg/mL), which are relevant in neurodegenerative diseases and cognitive function .

Study on Antioxidant and Antimicrobial Properties

A comprehensive study evaluated the antioxidant, antibacterial, anti-enzyme, and anticancer activities of a boronic ester derived from phenyl boronic acid and quercetin, highlighting the broader class of compounds related to this compound. The findings included:

| Activity Type | IC50 Value |

|---|---|

| Antioxidant | ABTS: 0.11 ± 0.01 µg/mL |

| DPPH: 0.14 ± 0.01 µg/mL | |

| CUPRAC: 1.73 ± 0.16 µg/mL | |

| Antibacterial | Against E. coli: 6.50 mg/mL |

| Cytotoxicity | MCF-7: 18.76 ± 0.62 µg/mL |

This study underscores the potential applications of boronic acids in pharmaceuticals and cosmetic formulations due to their diverse biological activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.